3-Amino-5-ethyl-1,2-oxazole-4-sulfonyl chloride

Catalog No.
S13775792
CAS No.
M.F
C5H7ClN2O3S
M. Wt
210.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-5-ethyl-1,2-oxazole-4-sulfonyl chloride

Product Name

3-Amino-5-ethyl-1,2-oxazole-4-sulfonyl chloride

IUPAC Name

3-amino-5-ethyl-1,2-oxazole-4-sulfonyl chloride

Molecular Formula

C5H7ClN2O3S

Molecular Weight

210.64 g/mol

InChI

InChI=1S/C5H7ClN2O3S/c1-2-3-4(12(6,9)10)5(7)8-11-3/h2H2,1H3,(H2,7,8)

InChI Key

JGJBPZXAQKKSEH-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NO1)N)S(=O)(=O)Cl

3-Amino-5-ethyl-1,2-oxazole-4-sulfonyl chloride is a heterocyclic compound characterized by the presence of an oxazole ring, which contains both nitrogen and oxygen atoms. This compound is notable for its sulfonyl chloride functional group, which enhances its reactivity and makes it valuable in organic synthesis. The molecular formula of 3-Amino-5-ethyl-1,2-oxazole-4-sulfonyl chloride suggests that it contains a sulfonyl chloride group attached to a substituted oxazole structure, contributing to its distinctive chemical properties.

, including:

  • Nucleophilic substitution reactions: The sulfonyl chloride can react with nucleophiles, such as amines or alcohols, leading to the formation of sulfonamides or sulfonate esters.
  • Acylation reactions: The compound can be used to acylate amines or other nucleophiles, forming more complex structures.

These reactions highlight the compound's versatility as a reagent in organic synthesis and its potential applications in medicinal chemistry.

While specific biological activities of 3-Amino-5-ethyl-1,2-oxazole-4-sulfonyl chloride have not been extensively documented, compounds with similar structures often exhibit significant biological activities. For instance, derivatives of sulfonamide compounds have been recognized for their antibacterial properties. The potential for this compound to serve as a precursor for biologically active molecules makes it a subject of interest in medicinal chemistry and drug design.

The synthesis of 3-Amino-5-ethyl-1,2-oxazole-4-sulfonyl chloride typically involves the following steps:

  • Starting Material Preparation: The synthesis begins with the preparation of 3-Amino-5-ethyl-1,2-oxazole.
  • Reaction with Thionyl Chloride: The oxazole compound is then treated with thionyl chloride under controlled conditions. This reaction introduces the sulfonyl chloride functional group.
    3 Amino 5 ethyl 1 2 oxazole+Thionyl Chloride3 Amino 5 ethyl 1 2 oxazole 4 sulfonyl chloride+SO2+HCl\text{3 Amino 5 ethyl 1 2 oxazole}+\text{Thionyl Chloride}\rightarrow \text{3 Amino 5 ethyl 1 2 oxazole 4 sulfonyl chloride}+\text{SO}_2+\text{HCl}
  • Purification: The product can be purified through distillation or recrystallization techniques to obtain the desired compound in high purity.

3-Amino-5-ethyl-1,2-oxazole-4-sulfonyl chloride has several potential applications:

  • Pharmaceutical Development: Its reactivity makes it useful for synthesizing various pharmaceutical compounds, particularly those targeting bacterial infections.
  • Chemical Research: It serves as an important intermediate in organic synthesis and can be utilized in the development of new chemical entities.
  • Biological Studies: Researchers may explore its derivatives for potential biological activities, particularly in antimicrobial research.

Several compounds share structural similarities with 3-Amino-5-ethyl-1,2-oxazole-4-sulfonyl chloride. Below is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesNotable Activities
3-Amino-5-methylisoxazoleContains a methyl group instead of ethylAntimicrobial activity reported
4-SulfonamidobenzeneBenzene ring with a sulfonamide groupAntibacterial properties
5-EthylisoxazoleSimilar oxazole structure without sulfonyl chloridePotential antifungal activity
3-Amino-thiazoleContains sulfur in place of oxygenAnticancer and antimicrobial activities

Each of these compounds exhibits unique properties and potential applications in medicinal chemistry, making them valuable for further research and development.

XLogP3

1.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

209.9865910 g/mol

Monoisotopic Mass

209.9865910 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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